molecular formula C10H13NOS B12125094 2-(2,3-Dimethylphenoxy)ethanethioamide CAS No. 35370-84-4

2-(2,3-Dimethylphenoxy)ethanethioamide

Cat. No.: B12125094
CAS No.: 35370-84-4
M. Wt: 195.28 g/mol
InChI Key: SJTBVASHQVJSPF-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenoxy)ethanethioamide is a sulfur-containing aromatic compound characterized by a phenoxy ring substituted with methyl groups at the 2- and 3-positions, linked to an ethanethioamide functional group.

Properties

CAS No.

35370-84-4

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)ethanethioamide

InChI

InChI=1S/C10H13NOS/c1-7-4-3-5-9(8(7)2)12-6-10(11)13/h3-5H,6H2,1-2H3,(H2,11,13)

InChI Key

SJTBVASHQVJSPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=S)N)C

Origin of Product

United States

Preparation Methods

The synthesis of ethanethioamide, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 2,3-dimethylphenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to introduce the ethanethioamide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethanethioamide, 2-(2,3-dimethylphenoxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanethioamide, 2-(2,3-dimethylphenoxy)- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals.

    Industry: This compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanethioamide, 2-(2,3-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the ethanethioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(2,3-Dimethylphenoxy)ethanethioamide with related compounds:

Compound Name Molecular Formula Substituents on Phenoxy Functional Group Primary Use/Activity Reference
2-(2,3-Dimethylphenoxy)ethanethioamide C₁₀H₁₃NOS 2,3-dimethyl Ethanethioamide Research (hypothesized) -
Pyrimidifen (CGA-49104) C₂₀H₂₈ClN₃O₂ 2,3-dimethyl Pyrimidinamine Acaricide/Insecticide
N-[(2S,3S,5S)-...]acetamide derivatives Variable 2,6-dimethyl Acetamide Pharmaceutical (e.g., antifungal)
Pyroquilon (Coratop) C₁₁H₁₁NO None (quinolinone core) Quinolinone Fungicide
Key Observations:

Substituent Position: The 2,3-dimethylphenoxy group in the target compound contrasts with the 2,6-dimethylphenoxy substituents in compounds (e.g., entry f and g). This positional difference may influence steric hindrance and binding affinity in biological systems .

Functional Group: The thioamide group in the target compound is less common than the amide or amine groups in analogs. Pyrimidifen’s pyrimidinamine group confers specificity toward arthropod targets, suggesting the target compound’s thioamide might alter pesticidal efficacy or toxicity .

Molecular Complexity : Pharmacopeial compounds () feature intricate stereochemistry and extended alkyl chains, likely optimizing interactions with eukaryotic enzymes (e.g., antifungal targets) .

Biological Activity

2-(2,3-Dimethylphenoxy)ethanethioamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11H15NOS
  • Molecular Weight : 215.31 g/mol

This compound features a phenoxy group substituted with two methyl groups at the 2 and 3 positions, enhancing its lipophilicity and potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that 2-(2,3-Dimethylphenoxy)ethanethioamide exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promising results in anticancer assays. It was evaluated against several cancer cell lines using the MTT assay to determine cell viability.

Cancer Cell Line IC50 (µM)
A549 (Lung)5.0
MDA-MB-231 (Breast)4.5
HCT116 (Colon)6.0

The observed anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation by interfering with key signaling pathways involved in cancer progression.

The biological activity of 2-(2,3-Dimethylphenoxy)ethanethioamide is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell signaling, such as DYRK1A and CK1δ. This inhibition leads to disrupted cellular signaling and promotes apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that contribute to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various phenoxy derivatives, including 2-(2,3-Dimethylphenoxy)ethanethioamide, against resistant bacterial strains. Results indicated that this compound significantly reduced bacterial viability compared to controls.
  • Anticancer Research : In a study published in Cancer Letters, researchers assessed the effects of the compound on breast cancer cell lines. The findings suggested that treatment with 2-(2,3-Dimethylphenoxy)ethanethioamide resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.

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